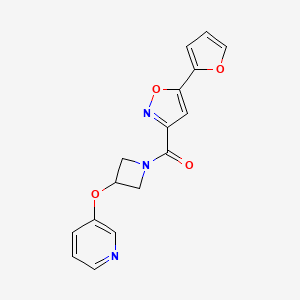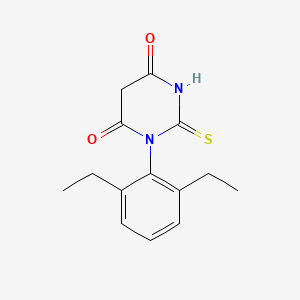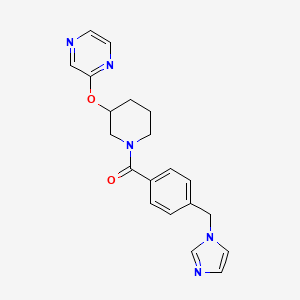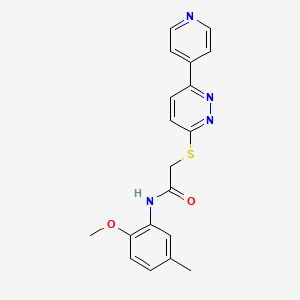![molecular formula C18H22N6O B2476433 2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380034-35-3](/img/structure/B2476433.png)
2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolo[2,1-c][1,2,4]triazole ring, a piperidine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The pyrrolo[2,1-c][1,2,4]triazole ring, in particular, is a nitrogen-containing heterocyclic compound that is often found in bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as pyrrolopyrazine derivatives, have been shown to undergo reactions like electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate are solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized through various multi-step processes, including etherification, hydrazonation, cyclization, and reduction. These processes are crucial in the structural formation and stability of the compound (Zhang et al., 2019).
- Structural Determination: Advanced techniques like single crystal X-ray diffraction are employed to determine the structure of related compounds. This involves understanding the spatial arrangement of atoms and the bonding within the molecule. The molecular structure, bond lengths, valency angles, and hydrogen bonding of the compounds have been meticulously studied and discussed (Moustafa & Girgis, 2007).
Chemical Reactivity and Stability
- Theoretical Studies: The molecular structures of related compounds have been analyzed using Density Functional Theory (DFT) calculations. These studies are significant in predicting the stability of the hydrazone tautomers and provide insights into the chemical behavior of the compounds (Zhang et al., 2019).
- Chemical Transformations: The compound and its derivatives undergo various chemical transformations, including reactions with nucleophilic reagents. These reactions lead to the formation of a variety of heterocyclic systems, showcasing the compound's chemical versatility and reactivity (Ibrahim & El-Gohary, 2016).
Applications in Inhibitor Development
- Inhibitor Properties: Related compounds have shown inhibitory properties against specific enzymes or biological processes. For instance, a derivative, FYX-051, is a potent inhibitor of xanthine oxidoreductase, showcasing the potential of these compounds in developing clinical treatments for diseases like hyperuricemia (Matsumoto et al., 2011).
Potential Antimicrobial Activity
- Antimicrobial Evaluation: Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms. This evaluation is crucial in determining the potential therapeutic applications of these compounds (Suresh, Lavanya & Rao, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c19-10-14-5-6-20-18(9-14)25-13-15-3-1-7-23(11-15)12-17-22-21-16-4-2-8-24(16)17/h5-6,9,15H,1-4,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBUIMLXVXVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2476350.png)
![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2476351.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)
![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)
![6-Cyclopropyl-2-[2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2476361.png)


![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)


![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)
